molecular formula C14H17N3O4S2 B2601900 N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide CAS No. 942004-08-2

N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B2601900
CAS No.: 942004-08-2
M. Wt: 355.43
InChI Key: HKZDPDQALJJRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁵-(2-Methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by:

  • Position 4: A methyl group.
  • Position 2: A phenylsulfonyl-substituted amino group.
  • Position 5: A carboxamide moiety modified with a 2-methoxyethyl chain.

The phenylsulfonyl group likely originates from sulfonylation of a primary amine precursor. Thiazole carboxamides are frequently explored for kinase inhibition and anticancer activity, as seen in compounds like dasatinib () .

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(2-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-10-12(13(18)15-8-9-21-2)22-14(16-10)17-23(19,20)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZDPDQALJJRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced through alkylation reactions using reagents like 2-methoxyethyl chloride.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural variations in analogous thiazole carboxamides influence solubility, target binding, and biological activity. Below is a comparative analysis:

Compound Name Substituent (Position 2) Substituent (Position 4) Carboxamide Substituent (Position 5) Molecular Weight Biological Activity (IC₅₀/EC₅₀) Reference
Target Compound Phenylsulfonylamino Methyl 2-Methoxyethyl ~365.4* Not reported -
N-(2-Methoxyethyl)-4-Methyl-2-(Pyridin-3-yl)-1,3-Thiazole-5-Carboxamide (Y050-3341) Pyridin-3-yl Methyl 2-Methoxyethyl 277.34 Not reported
4-Methyl-2-Phenylthiazole-5-Carbohydrazide Phenyl Methyl Hydrazide 261.34 HepG-2 IC₅₀: 1.61–1.98 µg/mL
Dasatinib (BMS-354825) 2-Chloro-6-methylphenyl Methyl 4-(2-Hydroxyethyl)piperazinyl 488.01 Pan-Src kinase IC₅₀: <1 nM
2-(Benzylamino)-N-(2-Methoxybenzyl)-4-Methyl-1,3-Thiazole-5-Carboxamide Benzylamino Methyl 2-Methoxybenzyl 367.46 Not reported

*Calculated based on molecular formula (C₁₅H₁₉N₃O₄S₂).

Key Observations:

pyridinyl (Y050-3341) or phenyl (). Sulfonamides are known to improve target selectivity in kinase inhibitors . Benzylamino (): May increase lipophilicity but reduce metabolic stability compared to sulfonamides.

Position 5 Modifications :

  • 2-Methoxyethyl (Target and Y050-3341): Improves solubility and bioavailability compared to bulkier groups like 4-(2-hydroxyethyl)piperazinyl in dasatinib .

Biological Activity: Hydrazide derivatives () exhibit potent anticancer activity (IC₅₀ ~1.6 µg/mL), while dasatinib’s nanomolar kinase inhibition highlights the importance of carboxamide side chains in target engagement .

Research Findings

Anticancer Activity :

  • 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives () show sub-2 µg/mL IC₅₀ against HepG-2 cells, suggesting phenyl groups at Position 2 enhance cytotoxicity .
  • Dasatinib’s clinical success underscores thiazole carboxamides as privileged scaffolds for kinase inhibition .

Synthesis and SAR :

  • Coupling of ethyl 4-methylthiazole-5-carboxylates with amines () is a scalable route for carboxamide derivatives .
  • The 2-methoxyethyl group () balances hydrophilicity and membrane permeability, critical for oral bioavailability .

Mechanistic Insights: Sulfonamide-containing compounds (e.g., Target) may inhibit enzymes like prostaglandin hydroperoxidase, as seen in 2-amino-4-(5-nitro-2-furyl)thiazole derivatives () .

Biological Activity

N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide, a thiazole derivative, has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by its unique thiazole ring fused with a carboxamide and a phenylsulfonyl group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 942004-08-2
  • Molecular Formula : C14_{14}H18_{18}N2_{2}O3_{3}S

Research indicates that compounds similar to this compound exert their biological effects primarily through the inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cells such as cancer cells .

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

  • Prostate Cancer and Melanoma : In vitro assays have demonstrated that derivatives of thiazole compounds exhibit significant antiproliferative activity against prostate cancer and melanoma cell lines. The most potent derivatives showed IC50_{50} values in the low nanomolar range (0.7 to 1.0 μM), indicating strong cytotoxic effects .
  • NCI-60 Cell Line Screening : The compound was tested against the NCI-60 panel of human tumor cell lines, revealing a broad spectrum of activity with IC50_{50} values ranging from 0.124 μM (Leukemia) to 3.81 μM (Non-Small Cell Lung Cancer) .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific structural modifications on the thiazole core that enhance biological activity:

  • Substituent Variations : Modifications at the 4-position of the thiazole ring with different aromatic groups have been shown to significantly affect potency. For instance, replacing a long fatty chain with bulky aromatic substituents maintains or enhances cytotoxicity .
  • Linker Modifications : Changing the amide linker to a ketone significantly altered the activity profile, indicating that both structural integrity and functional groups are crucial for maintaining efficacy .

Safety and Efficacy Studies

Recent clinical trials focusing on similar thiazole derivatives suggest promising safety profiles alongside effective pain management in postoperative settings. For example, a study on a related compound demonstrated adequate pain relief with minimal adverse effects in patients undergoing abdominal surgery .

Data Summary Table

Study TypeCell Line/ModelIC50_{50} RangeNotes
In Vitro AssayProstate Cancer0.7 - 1.0 μMSignificant antiproliferative activity
In Vitro AssayMelanoma1.8 - 2.6 μMStrong cytotoxicity observed
NCI-60 Cell Line ScreeningVarious Tumor Types0.124 - 3.81 μMBroad spectrum efficacy
Clinical TrialPostoperative Pain ManagementNot specifiedGood safety profile observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.